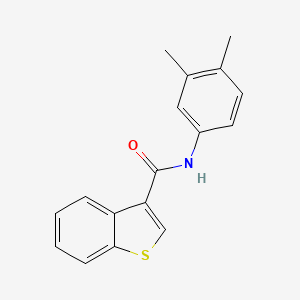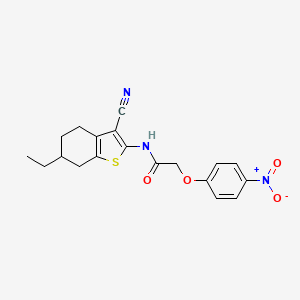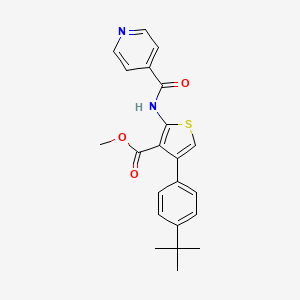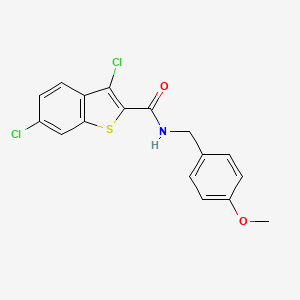![molecular formula C18H17F3N2O5 B4277486 N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide](/img/structure/B4277486.png)
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide
Vue d'ensemble
Description
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TFB-TN and is a member of the family of selective TRPV1 antagonists. TRPV1 is a receptor that is responsible for the sensation of pain and temperature. TFB-TN is known to block the activity of TRPV1, making it a promising candidate for the treatment of pain-related disorders.
Mécanisme D'action
The mechanism of action of TFB-TN involves the inhibition of TRPV1 activity. TRPV1 is a receptor that is responsible for the sensation of pain and temperature. By blocking the activity of TRPV1, TFB-TN reduces the sensation of pain and inflammation.
Biochemical and Physiological Effects
TFB-TN has been shown to have several biochemical and physiological effects. Studies have shown that TFB-TN reduces the release of inflammatory mediators, such as prostaglandins and cytokines, which are responsible for pain and inflammation. TFB-TN has also been shown to reduce the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TFB-TN is its selectivity for TRPV1. This makes it a promising candidate for the treatment of pain-related disorders, as it does not affect other receptors in the body. However, one of the limitations of TFB-TN is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on TFB-TN. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential applications of TFB-TN in other fields, such as cancer research and neurodegenerative diseases. Additionally, the development of novel drug delivery systems for TFB-TN could improve its solubility and bioavailability, making it more effective in the treatment of pain-related disorders.
Applications De Recherche Scientifique
TFB-TN has been extensively studied for its potential applications in various fields. One of the major areas of research is the treatment of pain-related disorders. Studies have shown that TFB-TN is effective in reducing pain and inflammation in animal models of various pain-related disorders, including neuropathic pain, inflammatory pain, and cancer pain.
Propriétés
IUPAC Name |
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5/c1-2-16(28-14-6-4-3-5-7-14)17(24)22-12-8-13(23(25)26)10-15(9-12)27-11-18(19,20)21/h3-10,16H,2,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDUDGTQRZQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC(=C1)OCC(F)(F)F)[N+](=O)[O-])OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxyethyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4277406.png)
![3-({[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277411.png)
![propyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4277417.png)

![4-{[(3-methyl-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4277429.png)
![5-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B4277442.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4277443.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4277462.png)
![2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4277464.png)



![2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B4277496.png)
